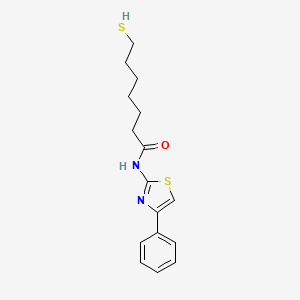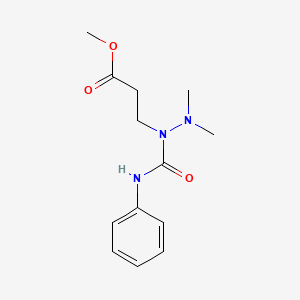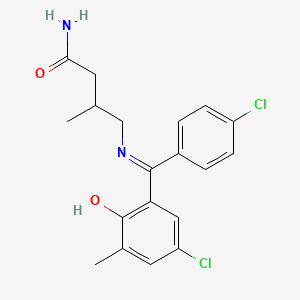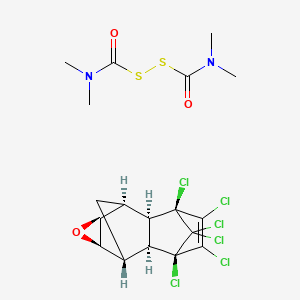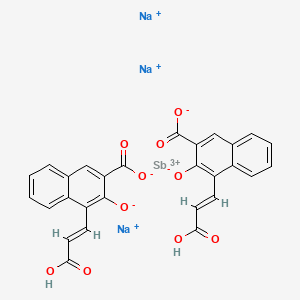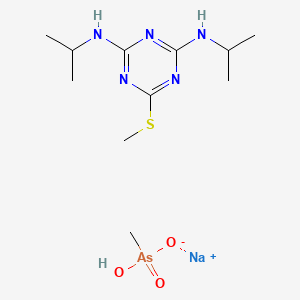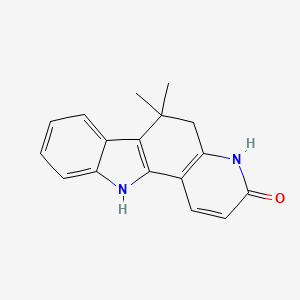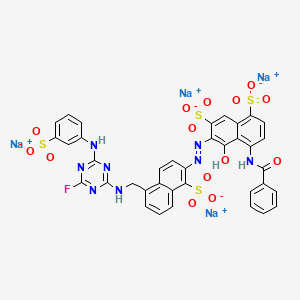
4-(Benzoylamino)-6-((5-(((4-fluoro-6-((3-sulphophenyl)amino)-1,3,5-triazin-2-yl)amino)methyl)-1-sulpho-2-naphthyl)azo)-5-hydroxynaphthalene-1,7-disulphonic acid, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Curcumin , is a natural compound found in the rhizome of the turmeric plant (Curcuma longa). It is a bright yellow chemical that has been used for centuries in traditional medicine, particularly in India and China, for its anti-inflammatory and antioxidant properties .
準備方法
Curcumin can be extracted from turmeric rhizomes through various methods, including solvent extraction, steam distillation, and supercritical fluid extraction. Industrial production often involves the use of organic solvents such as ethanol or acetone to extract curcumin from the dried and powdered turmeric rhizomes. The extract is then purified through crystallization or chromatography techniques to obtain pure curcumin .
化学反応の分析
Curcumin undergoes several types of chemical reactions, including:
Oxidation: Curcumin can be oxidized to form various products, including vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin, which has been studied for its enhanced bioavailability and stability.
科学的研究の応用
Curcumin has a wide range of scientific research applications:
Chemistry: Curcumin is used as a natural dye and as a reagent in various chemical reactions due to its unique structure and reactivity.
Biology: It is studied for its potential to modulate various biological pathways, including those involved in inflammation, apoptosis, and cell proliferation.
Medicine: Curcumin is being researched for its potential therapeutic effects in conditions such as cancer, Alzheimer’s disease, and cardiovascular diseases. Its anti-inflammatory and antioxidant properties make it a promising candidate for drug development.
Industry: Curcumin is used in the food industry as a natural colorant and preservative.
作用機序
Curcumin exerts its effects through multiple mechanisms:
Anti-inflammatory: Curcumin inhibits the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase, which are involved in the inflammatory process.
Antioxidant: It scavenges free radicals and increases the activity of antioxidant enzymes, protecting cells from oxidative damage.
Molecular Targets: Curcumin interacts with various molecular targets, including transcription factors (e.g., NF-κB), cytokines, and growth factors, modulating their activity and expression.
類似化合物との比較
Curcumin can be compared with other natural compounds with similar properties, such as:
Resveratrol: Found in grapes and berries, resveratrol also has anti-inflammatory and antioxidant properties but differs in its molecular structure and specific biological targets.
Quercetin: A flavonoid found in many fruits and vegetables, quercetin shares curcumin’s antioxidant properties but has different effects on cellular pathways.
Epigallocatechin gallate (EGCG): Found in green tea, EGCG has potent antioxidant and anti-inflammatory effects but differs in its bioavailability and stability compared to curcumin.
Curcumin’s unique structure, multiple mechanisms of action, and wide range of applications make it a compound of significant interest in various fields of research and industry.
特性
CAS番号 |
83763-62-6 |
|---|---|
分子式 |
C37H23FN8Na4O14S4 |
分子量 |
1042.8 g/mol |
IUPAC名 |
tetrasodium;4-benzamido-6-[[5-[[[4-fluoro-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]methyl]-1-sulfonatonaphthalen-2-yl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |
InChI |
InChI=1S/C37H27FN8O14S4.4Na/c38-35-42-36(44-37(43-35)40-21-9-5-10-22(16-21)61(49,50)51)39-18-20-8-4-11-24-23(20)12-13-27(33(24)64(58,59)60)45-46-31-29(63(55,56)57)17-25-28(62(52,53)54)15-14-26(30(25)32(31)47)41-34(48)19-6-2-1-3-7-19;;;;/h1-17,47H,18H2,(H,41,48)(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H2,39,40,42,43,44);;;;/q;4*+1/p-4 |
InChIキー |
LDXSBTXUZYIWGQ-UHFFFAOYSA-J |
正規SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C5=CC=CC(=C5C=C4)CNC6=NC(=NC(=N6)F)NC7=CC(=CC=C7)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


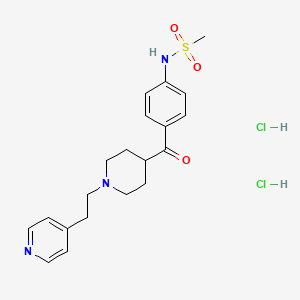
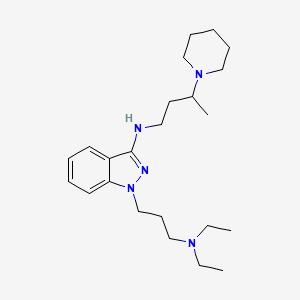
![oxalic acid;2-[4-pyridin-2-yl-4-[3-(trifluoromethyl)phenyl]piperazin-4-ium-1-yl]acetamide](/img/structure/B15190308.png)
![magnesium;2-methoxyethyl (3R)-4-[4-(4-chlorophenoxy)-3,5-difluorophenyl]sulfonyl-3-(oxidocarbamoyl)piperazine-1-carboxylate](/img/structure/B15190320.png)

